molecular formula C18H29BrO4 B12632061 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene

Cat. No.: B12632061
M. Wt: 389.3 g/mol
InChI Key: QKXBWIWTSHUGNE-UHFFFAOYSA-N
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Description

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C18H29BrO4. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two ethoxymethoxypropan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene typically involves the bromination of 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the benzene ring .

Chemical Reactions Analysis

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its bromine substitution and the presence of ethoxymethoxypropan-2-yl groups, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C18H29BrO4

Molecular Weight

389.3 g/mol

IUPAC Name

2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene

InChI

InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3

InChI Key

QKXBWIWTSHUGNE-UHFFFAOYSA-N

Canonical SMILES

CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br

Origin of Product

United States

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